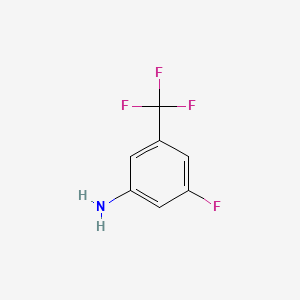








|
REACTION_CXSMILES
|
Br[C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][C:5]([F:12])=[CH:4][C:3]=1[N+:13]([O-])=O.C(N(CC)CC)C>C(O)C.[Pd]>[F:12][C:5]1[CH:4]=[C:3]([NH2:13])[CH:2]=[C:7]([C:8]([F:10])([F:11])[F:9])[CH:6]=1
|


|
Name
|
|
|
Quantity
|
55.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(C=C1C(F)(F)F)F)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
19.63 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
is subjected to hydrogenation at 20-25° C
|
|
Type
|
CUSTOM
|
|
Details
|
After 20 hours reaction time
|
|
Duration
|
20 h
|
|
Type
|
CUSTOM
|
|
Details
|
the consumption of hydrogen
|
|
Type
|
CUSTOM
|
|
Details
|
the solution is separated from the catalyst by filtration on Cellflock
|
|
Type
|
WASH
|
|
Details
|
is washed with ethanol (2×100 mL)
|
|
Type
|
WASH
|
|
Details
|
The filtrate and wash fractions
|
|
Type
|
CUSTOM
|
|
Details
|
the solution thus obtained
|
|
Type
|
CONCENTRATION
|
|
Details
|
is concentrated at 45° C. under reduced pressure to a final volume of ca. 400 mL
|
|
Type
|
ADDITION
|
|
Details
|
Toluene (400 mL) is added
|
|
Type
|
CONCENTRATION
|
|
Details
|
the resulting solution is concentrated to a final volume of ca. 250 mL
|
|
Type
|
CUSTOM
|
|
Details
|
to obtain a suspension
|
|
Type
|
CUSTOM
|
|
Details
|
The precipitate is removed by filtration
|
|
Type
|
WASH
|
|
Details
|
the filter cake is washed with toluene (2×100 mL)
|
|
Type
|
CONCENTRATION
|
|
Details
|
The solution is concentrated again to a final volume of 200 mL
|
|
Type
|
CUSTOM
|
|
Details
|
the formed precipitate is removed again by filtration
|
|
Type
|
WASH
|
|
Details
|
The filter cake is washed with toluene (3×50 mL)
|
|
Type
|
CONCENTRATION
|
|
Details
|
The process of dilution with toluene, concentration and filtration
|
|
Type
|
CUSTOM
|
|
Details
|
is repeated until no substantial precipitation
|
|
Type
|
CUSTOM
|
|
Details
|
Finally, the solvent is evaporated at 45-50° C. under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the residue is dried in vacuo at 45° C.
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C(C=C(C1)C(F)(F)F)N
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |